Amino-modifier-C6-dccep

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

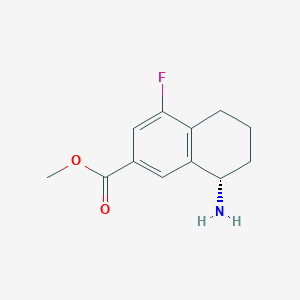

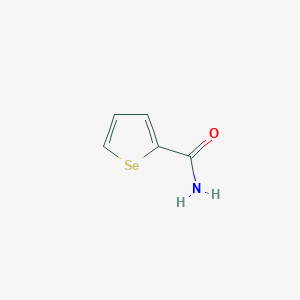

Amino-modifier-C6-dccep is a versatile compound used primarily in the field of oligonucleotide synthesis. It is a phosphoramidite reagent that introduces an amino group into oligonucleotides, which can then be used for various labeling and conjugation purposes. This compound is particularly valuable for its ability to facilitate the attachment of different ligands, such as fluorescent dyes, biotin, and enzymes, to oligonucleotides, enhancing their utility in various scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Amino-modifier-C6-dccep is synthesized through a series of chemical reactions involving the modification of deoxythymidine. The process typically involves the following steps:

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxythymidine is protected using a dimethoxytrityl (DMT) group.

Introduction of the amino group: The protected deoxythymidine is then reacted with a trifluoroacetylaminohexyl group to introduce the amino functionality.

Phosphitylation: The final step involves the phosphitylation of the modified deoxythymidine to produce the phosphoramidite reagent.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process is optimized for efficiency and yield, ensuring the production of high-purity reagent suitable for use in automated oligonucleotide synthesizers .

Analyse Des Réactions Chimiques

Types of Reactions: Amino-modifier-C6-dccep primarily undergoes substitution reactions, where the amino group reacts with various ligands to form stable conjugates. The common types of reactions include:

NHS ester reactions: The amino group reacts with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.

EDC-mediated reactions: The amino group can also react with carboxyl groups in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds

Common Reagents and Conditions:

NHS esters: Used for labeling with fluorescent dyes, biotin, and other ligands.

EDC: Used for conjugation to carboxyl-functionalized surfaces or molecules.

Reaction conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures

Major Products: The major products formed from these reactions are oligonucleotide conjugates labeled with various ligands, such as fluorescent dyes, biotin, and enzymes. These conjugates are used in a wide range of applications, including molecular diagnostics, gene expression studies, and biomolecular interactions .

Applications De Recherche Scientifique

Amino-modifier-C6-dccep has a broad range of applications in scientific research:

Chemistry: Used in the synthesis of labeled oligonucleotides for studying chemical reactions and interactions.

Biology: Facilitates the labeling of DNA and RNA for use in various biological assays, including fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR).

Medicine: Used in the development of diagnostic probes and therapeutic oligonucleotides for detecting and treating genetic disorders.

Industry: Employed in the production of oligonucleotide-based products, such as DNA microarrays and biosensors .

Mécanisme D'action

The mechanism of action of Amino-modifier-C6-dccep involves the introduction of an amino group into oligonucleotides, which can then be used for various labeling and conjugation purposes. The amino group serves as a reactive site for the attachment of different ligands, enhancing the functionality of the oligonucleotides. The molecular targets and pathways involved depend on the specific application and the type of ligand attached .

Comparaison Avec Des Composés Similaires

Amino-modifier-C6-dccep is unique in its ability to introduce an amino group into oligonucleotides, allowing for versatile labeling and conjugation. Similar compounds include:

Amino-modifier-C3-dT: Introduces a shorter spacer arm, which may be less suitable for certain applications.

Amino-modifier-C12: Introduces a longer spacer arm, which may be beneficial for specific applications requiring greater flexibility.

Amino-modifier-C6-dA: Similar functionality but used for adenine residues instead of thymidine.

Each of these compounds has its own advantages and limitations, making this compound a valuable addition to the toolkit of oligonucleotide synthesis .

Propriétés

Formule moléculaire |

C53H68F3N8O9P |

|---|---|

Poids moléculaire |

1049.1 g/mol |

Nom IUPAC |

(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-(dimethylaminomethylideneamino)-2-oxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |

InChI |

InChI=1S/C53H68F3N8O9P/c1-37(2)64(38(3)4)74(71-32-16-29-57)73-45-33-48(63-34-39(49(61-51(63)67)60-36-62(5)6)19-28-47(65)58-30-14-9-10-15-31-59-50(66)53(54,55)56)72-46(45)35-70-52(40-17-12-11-13-18-40,41-20-24-43(68-7)25-21-41)42-22-26-44(69-8)27-23-42/h11-13,17-28,34,36-38,45-46,48H,9-10,14-16,30-33,35H2,1-8H3,(H,58,65)(H,59,66)/b28-19+,60-36?/t45-,46+,48+,74?/m0/s1 |

Clé InChI |

BOZPQLMADZRBAJ-FIQUUGQHSA-N |

SMILES isomérique |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F |

SMILES canonique |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N=CN(C)C)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)

![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)